3-氟-5-苯基苯酚

货号 B1343255

CAS 编号:

187392-66-1

分子量: 188.2 g/mol

InChI 键: PFKTZDDAPYXWOZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

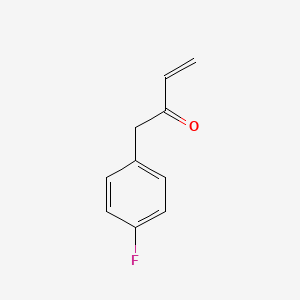

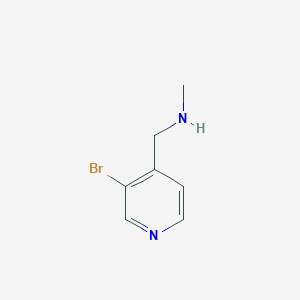

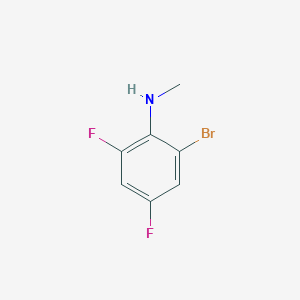

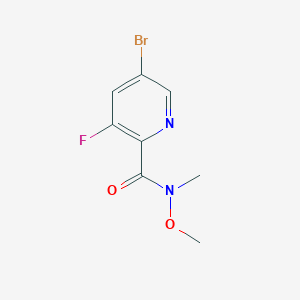

3-Fluoro-5-phenylphenol is a chemical compound with the molecular formula C12H9FO. It has a molecular weight of 188.2 and is also known by the synonyms 3-FLUORO-5-PHENYLPHENOL, 5-fluorobiphenyl-3-ol, and 3-Fluoro-5-hydroxybiphenyl .

Synthesis Analysis

The synthesis of phenols like 3-Fluoro-5-phenylphenol can be achieved through several laboratory methods. One such method involves the reduction of quinones or the replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-phenylphenol consists of a phenyl group attached to the 5th position of a fluorophenol group. The InChI code for this compound isInChI=1S/C12H9FO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H . Physical And Chemical Properties Analysis

3-Fluoro-5-phenylphenol is a crystalline solid. It has a molecular weight of 188.2 and its IUPAC name is 3-fluoro-5-phenylphenol . The compound’s complexity is 177 and it has a topological polar surface area of 20.2Ų .科学研究应用

合成和化学性质

- 合成化学:3-氟-5-苯基苯酚已被探索作为合成复杂分子的前体。例如,它已被用于制备取代的吡唑啉,展示了其在构建具有潜在生物活性的分子的用途 (乔普拉等人,2007)。类似地,其衍生物已被检查其杀菌活性,表明其在农业化学中的相关性 (任等人,2007).

材料科学与工程

- 聚合物科学:该化合物的衍生物已被掺入聚合物中以探索其抗菌性能,说明了其在开发具有增强生物抗性的新材料中的潜力 (马尼万南,2020)。此外,含氟聚合物表现出高热稳定性和独特的电学性能,有利于在电子和涂料中的应用 (萨伦克等人,2007).

生物医学应用

- 生物成像和传感器技术:与 3-氟-5-苯基苯酚在结构上相关的化合物已被用于开发用于金属离子的灵敏荧光传感器,可应用于环境监测和生物成像。例如,基于衍生物的化学传感器对 Al3+ 离子显示出高选择性,证明了在活细胞成像中使用的潜力 (叶等人,2014).

安全和危害

属性

IUPAC Name |

3-fluoro-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKTZDDAPYXWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633442 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-phenylphenol | |

CAS RN |

187392-66-1 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Palladium (II) acetate (2.4 mg, 0.01 mmol) was added to a suspension of 3-fluoro-5-iodophenol (250 mg, 1.05 mmol), phenylboronic acid (154 mg, 1.26 mmol) and sodium carbonate (3.34 g, 3.15 mmol) in water (5 mL), under an atmosphere of nitrogen. The reaction mixture was stirred at ambient temperature for 16 h. The reaction mixture was then filtered through a plug of dicalite to remove black precipitate. The dicalite was washed with MeOH. The filtrate was diluted with water (250 mL) and then adjusted to pH2 using 2M HCl (aq). The product was extracted into DCM, dried over Na2SO4 and concentrated in vacuo. The crude material was purified by chromatography on silica gel. Elution with 10:90 ethyl acetate:heptane afforded 5-fluorobiphenyl-3-ol (186 mg, 0.988 mmol, 94%) M.S. (ESI) (m/z): 187 [M−H]−.

Yield

94%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)